molecular formula C18H18N2O4 B3900320 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)ethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)ethanediamide

Cat. No. B3900320
M. Wt: 326.3 g/mol
InChI Key: SXUFDJYCTPJSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)ethanediamide (hereafter referred to as BDDA) is a chemical compound that has been widely used in scientific research due to its unique properties. BDDA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, BDDA increases the levels of endocannabinoids in the body, which can have a range of effects on the nervous and immune systems.

Mechanism of Action

BDDA exerts its effects by inhibiting the enzyme N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)ethanediamide, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the nervous system and immune system. By inhibiting this compound, BDDA increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate a range of physiological processes.
Biochemical and Physiological Effects:
BDDA has been shown to have a range of biochemical and physiological effects in animal models of disease. Studies have demonstrated that BDDA can reduce pain perception, inflammation, and oxidative stress in the nervous system. BDDA has also been shown to improve neurological function and reduce the severity of symptoms in animal models of multiple sclerosis and traumatic brain injury. In addition, BDDA has been shown to modulate energy metabolism and appetite regulation in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDDA in laboratory experiments is its potency and selectivity as an N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)ethanediamide inhibitor. BDDA has been shown to be more potent than other this compound inhibitors, such as URB597 and PF-3845, and has a high degree of selectivity for this compound over other enzymes. This makes BDDA a useful tool for investigating the role of endocannabinoids in various physiological processes. However, one limitation of using BDDA is its relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of this compound in animal models.

Future Directions

There are many potential future directions for research on BDDA and its effects on the nervous and immune systems. One area of interest is the role of endocannabinoids in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BDDA has been shown to improve neurological function in animal models of these diseases, and further research could help to elucidate the underlying mechanisms of this effect. Another area of interest is the role of endocannabinoids in the regulation of the immune system. BDDA has been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Further research could help to identify new therapeutic targets for these diseases.

Scientific Research Applications

BDDA has been used extensively in scientific research to investigate the role of endocannabinoids in various physiological processes. Studies have shown that BDDA can modulate pain perception, reduce inflammation, and improve neurological function in animal models of disease. BDDA has also been used to investigate the effects of endocannabinoids on appetite regulation and energy metabolism.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-3-5-14(12(2)7-11)20-18(22)17(21)19-9-13-4-6-15-16(8-13)24-10-23-15/h3-8H,9-10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUFDJYCTPJSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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